Technical Guide: Synthesis of Diethylene Glycol Monopentyl Ether (DGPE)
Technical Guide: Synthesis of Diethylene Glycol Monopentyl Ether (DGPE)
Executive Summary & Chemical Identity
Diethylene glycol monopentyl ether (DGPE) is a specialty glycol ether solvent and intermediate used in high-performance coatings, hydraulic fluids, and as a coupling agent in surfactant formulations.[1] Unlike its shorter-chain homologs (ethyl/butyl carbitol), DGPE offers a unique balance of hydrophobicity (from the C5 pentyl chain) and hydrophilicity (from the diglycol ether backbone), making it an excellent coalescent for water-borne latexes and a solvent for resins.[1]
This guide details two distinct synthesis routes:
-
Catalytic Ethoxylation of 1-Pentanol: The preferred industrial route for scalability, producing a distribution of glycol ethers that requires fractionation.[1]
-
Modified Williamson Ether Synthesis: A high-fidelity laboratory route targeting the specific mono-pentyl species with minimal oligomer byproducts.[1]
Chemical Profile
| Property | Specification |
| IUPAC Name | 2-[2-(Pentyloxy)ethoxy]ethanol |
| CAS Number | 18912-81-7 |
| Molecular Formula | |
| Molecular Weight | 176.26 g/mol |
| Appearance | Colorless, viscous liquid |
| Est.[1][2][3][4][5][6][7] Boiling Point | ~245–255°C (at 760 mmHg) |
| Solubility | Soluble in alcohols, ethers; partially soluble in water |
Route A: Catalytic Ethoxylation of 1-Pentanol (Industrial Standard)
This route involves the base-catalyzed addition of ethylene oxide (EO) to 1-pentanol. It is the most economical method but yields a distribution of adducts (n=1, 2, 3...) governed by the Weibull-Nycander kinetic model.[1]
Reaction Mechanism
The reaction proceeds via an anionic ring-opening polymerization.[1] The alkoxide anion attacks the epoxide ring of EO, generating a new alkoxide that can continue to react.[1]
Key Challenge: The acidity of the product alcohol (DGPE) is similar to the starting material (1-Pentanol), leading to competitive ethoxylation and a distribution of products (Mono-, Di-, Tri-ethylene glycol pentyl ethers).[1]
Reagents & Equipment[1]
-
Reactants: 1-Pentanol (Anhydrous, >99%), Ethylene Oxide (Gas/Liquid).[1]
-
Catalyst: Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe).[1]
-
Equipment: 316 Stainless Steel High-Pressure Autoclave (Parr Reactor) with cooling coils and EO feed pump.[1]
Step-by-Step Protocol
Step 1: Catalyst Preparation & Dehydration
-
Charge 1-Pentanol (1.0 mol equiv) into the autoclave.
-
Add KOH catalyst (0.1–0.5 wt% of total batch mass).
-
Critical Step: Heat to 100°C under vacuum (20 mmHg) with nitrogen sparging to remove water generated from alkoxide formation (
).[1] Water acts as an initiator for polyethylene glycol (PEG) impurities and must be <0.05%.[1]
Step 2: Ethoxylation Reaction
-
Heat reactor to 140–160°C .
-
Pressurize with Nitrogen to 2–3 bar to prevent solvent flashing.[1]
-
Slowly feed Ethylene Oxide (2.05 mol equiv) while maintaining reactor pressure <5 bar. The reaction is highly exothermic (
); engage cooling coils to maintain temperature .[1] -
Digest: After EO addition is complete, hold temperature for 30–60 minutes until pressure stabilizes (indicating complete consumption of EO).
Step 3: Neutralization
-
Cool reactor to 80°C.
-
Neutralize the alkaline catalyst with Acetic Acid or Phosphoric Acid to pH 6–7.[1]
-
Filter precipitated salts (e.g., Potassium Acetate).[1]
Process Visualization (Graphviz)
Figure 1: Industrial workflow for the ethoxylation of 1-pentanol.
Route B: Modified Williamson Ether Synthesis (High Purity)
For applications requiring high specificity without oligomer separation, a modified Williamson synthesis using 2-(2-chloroethoxy)ethanol is recommended.[1] This route prevents the formation of n=3+ homologs.[1]
Reaction Logic
Note: Direct alkylation of diethylene glycol with pentyl bromide is possible but often leads to bis-alkylation (pentyl-DEG-pentyl).[1] The route below uses the chlorohydrin to ensure mono-functionalization.
Protocol
-
Alkoxide Formation: In a 3-neck flask under
, react 1-Pentanol (excess) with Sodium metal or Sodium Hydride (NaH) at 0°C to form Sodium Pentoxide.[1] -
Coupling: Add 2-(2-chloroethoxy)ethanol dropwise to the alkoxide solution at 60–80°C.
-
Reflux: Heat to reflux (approx. 100°C) for 4–6 hours. Monitor disappearance of the chloride via TLC or GC.[1]
-
Workup: Quench with water, extract into organic solvent (e.g., toluene), wash with brine, and dry over
.
Purification & Characterization
Fractional Distillation
Due to the high boiling point of DGPE (~250°C), atmospheric distillation will cause thermal degradation (discoloration/peroxides).[1]
-
Method: Vacuum Distillation.[1]
-
Pressure: < 10 mmHg.[1]
-
Target Fraction: Collect the fraction boiling between 135–145°C at 10 mmHg (estimated based on homologs).
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Purity | GC-FID | > 98.0% |
| Water Content | Karl Fischer | < 0.1% |
| Acid Number | Titration | < 0.05 mg KOH/g |
| Color | Pt-Co | < 10 APHA |
Spectroscopic Validation
-
IR Spectrum: Broad -OH stretch at 3350 cm⁻¹; strong C-O-C ether bands at 1100–1150 cm⁻¹.[1]
-
1H NMR (CDCl3):
Safety & Handling (E-E-A-T)
Peroxide Formation: Like all glycol ethers, DGPE can form explosive peroxides upon exposure to air.[1]
-
Storage: Store under nitrogen. Test for peroxides using KI starch paper before distillation.[1]
-
Inhibition: Commercial grades should be stabilized with BHT (50–100 ppm).[1]
Toxicity: Glycol ethers can be absorbed through the skin.[1] Wear butyl rubber gloves and safety goggles.[1] Ensure adequate ventilation to avoid inhalation of vapors.[1]
References
-
NIST Chemistry WebBook. Thermophysical Properties of Glycol Ethers.[1] National Institute of Standards and Technology.[1] [Link][1]
-
PubChem Database. Diethylene Glycol Monoethyl Ether (Homolog Data).[1] National Center for Biotechnology Information.[1] [Link][1]
-
Master Organic Chemistry. The Williamson Ether Synthesis.[Link]
Sources
- 1. Diethylene Glycol Monoethyl Ether | C6H14O3 | CID 8146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 18912-81-7|Diethyleneglycolmonopentylether|BLD Pharm [bldpharm.com]
- 3. diethylene glycol monophenyl ether, 104-68-7 [thegoodscentscompany.com]
- 4. echemi.com [echemi.com]
- 5. Synthesis routes of 2-[2-(2-Chloroethoxy)ethoxy]ethanol [benchchem.com]
- 6. Diethylene glycol monopentyl ether, 18912-81-7 | BroadPharm [broadpharm.com]
- 7. A Process For Preparing 2(2 Chloroethoxy) Ethanol. [quickcompany.in]
